Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde
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Overview
Description
Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde is a synthetic organic compound that features an oxolane ring substituted with an imidazole moiety and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate diols or halohydrins.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced via nucleophilic substitution reactions using imidazole derivatives.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions of primary alcohols or through formylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The imidazole moiety can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the design of probes for studying biological systems.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde: Lacks the racemic mixture.
2-(1-methyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde: Contains a methyl group instead of an ethyl group.
Uniqueness
Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2R,3R)-2-(1-ethylimidazol-2-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-5-4-11-10(12)9-8(7-13)3-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1 |
InChI Key |
BWFLPSFZJMJYHH-DTWKUNHWSA-N |
Isomeric SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CCO2)C=O |
Canonical SMILES |
CCN1C=CN=C1C2C(CCO2)C=O |
Origin of Product |
United States |
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